7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine

Lipophilicity Drug Design ADME

7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine (CAS 3512-91-2) is a synthetic, bicyclic 1,5-benzodiazepine derivative with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol. Its structure is defined by a chlorine substituent at the 7-position and two methyl groups at the 2- and 4-positions on the diazepine ring.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 3512-91-2
Cat. No. B12784562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine
CAS3512-91-2
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)N=C(C1)C
InChIInChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-4,6H,5H2,1-2H3
InChIKeyUFUVNNOKYSZHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine (CAS 3512-91-2): Core Identity and Procurement Baseline


7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine (CAS 3512-91-2) is a synthetic, bicyclic 1,5-benzodiazepine derivative with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol . Its structure is defined by a chlorine substituent at the 7-position and two methyl groups at the 2- and 4-positions on the diazepine ring [1]. This 7-chloro substitution pattern distinguishes it from the unsubstituted parent scaffold, 2,4-dimethyl-3H-1,5-benzodiazepine, and is the primary structural feature that may confer differential pharmacological properties compared to other 1,5-benzodiazepine analogs [2].

Why 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine (CAS 3512-91-2) Cannot Be Treated as Interchangeable with Other 1,5-Benzodiazepines


Within the 1,5-benzodiazepine class, subtle changes in substitution patterns can profoundly alter physicochemical properties, receptor binding profiles, and biological outcomes . The presence of the chlorine atom at the 7-position directly impacts lipophilicity (LogP), which in turn influences passive membrane permeability, tissue distribution, and binding affinity at both central and peripheral benzodiazepine receptors [1]. The following quantitative evidence demonstrates that even closely related analogs, such as the non-chlorinated parent compound or positional isomers, cannot be assumed to exhibit equivalent performance in research assays without empirical verification.

Quantitative Differentiation Evidence for 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine (CAS 3512-91-2)


Enhanced Lipophilicity (LogP) Drives Differentiated Membrane Permeability Compared to the Non-Chlorinated Parent Scaffold

The 7-chloro substituent substantially increases the lipophilicity of the 1,5-benzodiazepine scaffold. The target compound has a predicted LogP of 3.60, compared to the non-chlorinated parent, 2,4-dimethyl-3H-1,5-benzodiazepine, which has an XLogP3 of 1.9 [1]. This difference of approximately 1.7 log units translates to a roughly 50-fold increase in octanol-water partition coefficient, directly affecting passive membrane permeability and distribution characteristics in biological systems.

Lipophilicity Drug Design ADME

Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity Establishes a Quantifiable Biochemical Interaction

The target compound has demonstrated measurable binding to the peripheral benzodiazepine receptor (PBR, also known as translocator protein, TSPO) in rat tissue homogenates. Its binding affinity (pIC₅₀) has been tested in vitro against PBR in rat brain [1]. In contrast, structurally related 1,5-benzodiazepines with different substitution patterns can exhibit either very weak or no measurable PBR affinity (e.g., Ki > 10,000 nM for certain analogs) [2], highlighting that the 7-chloro-2,4-dimethyl substitution pattern is permissive, but not necessarily optimized, for this target.

Receptor Binding PBR TSPO Neuroinflammation

In Vitro Antibacterial Activity Against Klebsiella pneumoniae Demonstrates a Non-CNS Biological Niche

The compound has been tested in a functional assay against Gram-negative Klebsiella pneumoniae (ATCC 10031), showing measurable in vitro antibacterial activity . This antimicrobial dimension is not a canonical feature of all 1,5-benzodiazepines; for analog 2,4-dimethyl-3H-1,5-benzodiazepine, no comparable antibacterial data has been reported in public databases, suggesting that the 7-chloro substitution may contribute to this biological activity. This finding aligns with broader literature indicating that certain 1,5-benzodiazepine derivatives can exhibit potent antimicrobial effects (MIC: 2–6 μg/mL against C. neoformans for optimized analogs), though the target compound itself is less characterized [1].

Antimicrobial Antibacterial Klebsiella pneumoniae

Synthetic Accessibility via Condensation Routes Enables Scalable Procurement for SAR Studies

The synthesis of 7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine can be achieved via condensation of appropriately substituted o-phenylenediamine with 1,3-diketones under acidic conditions . The compound is commercially available from multiple vendors in research-grade quantities, indicating established synthetic protocols . This is in contrast to the non-chlorinated parent scaffold (CAS 1131-47-1), which is also synthetically accessible, but the introduction of the 7-chloro group provides a synthetic handle for further derivatization—enabling downstream chemistry that the unsubstituted scaffold cannot undergo .

Synthetic Chemistry 1,5-Benzodiazepine Synthesis SAR Studies

Recommended Application Scenarios for 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine (CAS 3512-91-2)


Structure-Activity Relationship (SAR) Studies on 1,5-Benzodiazepine Lipophilicity and Membrane Partitioning

The approximately 1.7 LogP unit difference between the 7-chloro derivative and the non-chlorinated parent scaffold makes this pair ideal for investigating lipophilicity-driven effects on passive membrane permeability, blood-brain barrier penetration, and tissue distribution . Researchers can use the target compound alongside its non-chlorinated analog (CAS 1131-47-1) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer experiments to isolate the contribution of chlorine substitution to ADME properties [1].

TSPO/PBR Ligand Development and Neuroinflammation Research

Given the compound's demonstrated binding to the peripheral benzodiazepine receptor (PBR/TSPO) in rat brain homogenate , it can serve as a starting scaffold for designing TSPO ligands relevant to neuroinflammation imaging and therapy. Comparative binding assays against established TSPO ligands (e.g., PK 11195 with Ki = 3.1 nM [1]) can be used to benchmark its affinity and guide subsequent medicinal chemistry optimization.

Antimicrobial Benzodiazepine Lead Generation

The compound's measured in vitro activity against Klebsiella pneumoniae ATCC 10031 positions it as a potential starting point for antimicrobial benzodiazepine discovery. This non-classical application diverges from the CNS-focused typical use of benzodiazepines, offering a differentiation vector. Researchers can perform minimum inhibitory concentration (MIC) determination against panels of Gram-negative and Gram-positive bacteria to establish a full activity profile and compare with known antimicrobial 1,5-benzodiazepine derivatives [1].

Synthetic Building Block for 1,5-Benzodiazepine Diversification via Cross-Coupling Chemistry

The aryl chloride at position 7 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the 1,5-benzodiazepine scaffold for library generation . This synthetic utility is absent in the non-halogenated parent scaffold [1]. The compound's commercial availability in research-grade quantities further supports its procurement for parallel synthesis workflows .

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